2-(Methylsulfinyl)pyridine 2-(Methylsulfinyl)pyridine
Brand Name: Vulcanchem
CAS No.: 21948-75-4
VCID: VC3825779
InChI: InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3
SMILES: CS(=O)C1=CC=CC=N1
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol

2-(Methylsulfinyl)pyridine

CAS No.: 21948-75-4

Cat. No.: VC3825779

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfinyl)pyridine - 21948-75-4

Specification

CAS No. 21948-75-4
Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
IUPAC Name 2-methylsulfinylpyridine
Standard InChI InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3
Standard InChI Key UWYSBYGJIUSXBJ-UHFFFAOYSA-N
SMILES CS(=O)C1=CC=CC=N1
Canonical SMILES CS(=O)C1=CC=CC=N1

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(methylsulfinyl)pyridine combines a pyridine ring with a methylsulfinyl (-SOCH3_3) substituent at the 2-position. This configuration confers polarity and reactivity, as the sulfinyl group acts as both an electron-withdrawing moiety and a chiral center. Key physicochemical properties include:

PropertyValue
Molecular FormulaC6H7NOS\text{C}_6\text{H}_7\text{NOS}
Molecular Weight141.19 g/mol
CAS Number21948-75-4
Boiling PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
StabilitySensitive to moisture and strong acids/bases

The sulfinyl group’s ability to engage in hydrogen bonding and coordinate with metal ions enhances its utility in catalysis and drug design .

Synthesis and Industrial Production

Synthetic Routes

2-(Methylsulfinyl)pyridine is typically synthesized via oxidation of 2-(methylthio)pyridine. A common method employs hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid, yielding the sulfoxide derivative with high regioselectivity :

2-(Methylthio)pyridine+H2O2CH3COOH2-(Methylsulfinyl)pyridine+H2O\text{2-(Methylthio)pyridine} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{2-(Methylsulfinyl)pyridine} + \text{H}_2\text{O}

Alternative approaches include using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent, which provides milder reaction conditions suitable for sensitive substrates .

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors are employed to optimize oxidation kinetics, with yields exceeding 85% . Post-synthesis purification involves recrystallization from ethanol or column chromatography to achieve >98% purity, as required for pharmaceutical intermediates .

Pharmacological Applications

Antigiardial Activity

Recent studies demonstrate that 2-(methylsulfinyl)pyridine derivatives exhibit potent activity against Giardia lamblia, a protozoan causing giardiasis. Structural analogs, such as 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole, inhibit the Giardia triosephosphate isomerase (GlTIM) enzyme, disrupting glycolysis :

CompoundGlTIM Inhibition (%)IC50_{50} (µM)
2N-BZM794.922
2N-BZM971.9240

These compounds show low cytotoxicity in human cell lines (e.g., Caco-2, HT29), underscoring their therapeutic potential .

Proton Pump Inhibitors

The methylsulfinyl group is integral to proton pump inhibitors (PPIs) like omeprazole. Chiral sulfoxides derived from 2-(methylsulfinyl)pyridine inhibit gastric acid secretion by covalently binding to H+^+/K+^+-ATPase in parietal cells .

Role in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

2-(Methylsulfinyl)pyridine serves as a ligand in palladium-catalyzed Suzuki-Miyaura reactions, facilitating aryl-aryl bond formation. The sulfinyl group stabilizes palladium intermediates, enhancing reaction efficiency :

Ar-B(OH)2+Ar’XPd, 2-(methylsulfinyl)pyridineAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'X} \xrightarrow{\text{Pd, 2-(methylsulfinyl)pyridine}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}

Asymmetric Catalysis

Chiral sulfoxides derived from this compound enable enantioselective synthesis of pharmaceuticals, such as β-blockers and antivirals. For example, (S)-2-(methylsulfinyl)pyridine achieves >90% enantiomeric excess in ketone reductions .

Future Directions

Ongoing research explores 2-(methylsulfinyl)pyridine’s potential in:

  • Anticancer Therapeutics: Targeting tyrosine kinase inhibitors.

  • Agrochemicals: Developing herbicides with reduced environmental persistence.

  • Materials Science: Designing ligands for luminescent metal-organic frameworks (MOFs).

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